

# Toxicological profile of Phenylarsonic acid and related compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Phenylarsonic acid

Cat. No.: B1666557

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **Phenylarsonic Acid** and Related Compounds

## Introduction

**Phenylarsonic acid** (PAA) and its derivatives, a class of organoarsenic compounds, have been historically significant in various industrial and agricultural applications.[1] Compounds such as Roxarsone (3-nitro-4-hydroxy**phenylarsonic acid**), p-Arsanilic acid (p-ASA), and Nitarsone (4-nitro**phenylarsonic acid**) were extensively used as feed additives in the poultry and swine industries to promote growth, improve feed efficiency, and prevent parasitic infections.[2][3][4][5] Despite their economic benefits, concerns over the toxicological risks associated with arsenic have led to the withdrawal and banning of these compounds in many jurisdictions, including the United States and the European Union.[4][6]

This technical guide provides a comprehensive overview of the toxicological profile of **phenylarsonic acid** and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and an exploration of the underlying mechanisms of toxicity. The primary concern with phenylarsonic compounds is their potential to degrade into highly toxic inorganic arsenic species, such as arsenite (As(III)) and arsenate (As(V)), in the environment and potentially within biological systems.[2]

## Toxicological Profile of Phenylarsonic Acid (PAA)

**Phenylarsonic acid** ( $C_6H_5AsO_3H_2$ ) is an organic derivative of arsenic acid.[1][7] Its toxicity is a significant concern, classified as toxic if swallowed and toxic if inhaled.[8][9][10]

**2.1 Acute Toxicity** Acute exposure in laboratory animals has been shown to cause an inability to control body movements (ataxia) and paralysis.[11] It is also known to be an irritant to the skin, eyes, and mucous membranes.[9][12] Decomposes on heating, this produces toxic fumes including arsenic.[8]

**2.2 Mechanism of Action** The toxicity of PAA is linked to its interaction with biological molecules. It can form complexes with proteins and enzymes, particularly those containing sulfhydryl groups, thereby disrupting their function and affecting various metabolic pathways.[2][13] A primary toxicological concern is its environmental degradation into more toxic inorganic arsenic forms.[2]

## Toxicological Profiles of Related Phenylarsonic Compounds

Several derivatives of PAA have been used commercially, and their toxicological profiles are of significant interest.

**3.1 Roxarsone (3-nitro-4-hydroxyphenylarsonic acid)** Roxarsone was used to control coccidiosis and promote growth in poultry.[4] Studies have shown that roxarsone is more toxic than arsanilic acid.[14] Ingestion by pigs at levels of 133 mg/kg in feed led to neurological disturbances, including ataxia, muscle tremors, and paralysis.[14] Research has also identified that roxarsone metabolites can be found in chicken livers even after a standard pre-slaughter withdrawal period, raising concerns about human exposure.[15] Its use was voluntarily withdrawn in the U.S. and Canada and is banned in the European Union.[4]

**3.2 p-Arsanilic Acid (p-ASA)** Used as a veterinary drug to control swine dysentery and promote growth.[16] It is generally considered less toxic than other organoarsenicals like roxarsone.[14][17] However, high doses can lead to poisoning. In swine, a characteristic sign of arsanilic acid intoxication is blindness, resulting from the demyelination of the optic and peripheral nerves.[3] While not converted to inorganic arsenic in the body, it is considered a hazardous substance, toxic by inhalation and ingestion, with limited evidence of carcinogenic effects.[18][19]

3.3 Nitarsone (4-nitro**phenylarsonic acid**) Nitarsone was used to prevent blackhead disease (histomoniasis) in poultry.[13][20] It is considered toxic to humans and animals if ingested in high amounts, with chronic exposure potentially leading to arsenic poisoning, characterized by symptoms ranging from nausea to organ damage and cancer.[6] The U.S. Food and Drug Administration (FDA) withdrew its approval for nitarsone in animal feed in 2015.[4][6]

## Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for **phenylarsonic acid** and its related compounds.

Table 1: Acute Toxicity Data for **Phenylarsonic Acid**

| Compound                  | Test        | Species      | Route       | Dose             | Reference         |
|---------------------------|-------------|--------------|-------------|------------------|-------------------|
| <b>Phenylarsonic Acid</b> | <b>LD50</b> | <b>Mouse</b> | <b>Oral</b> | <b>270 µg/kg</b> | <b>[8][9][21]</b> |
| Phenylarsonic Acid        | LDLo        | Rat          | Oral        | 50 mg/kg         | [21]              |

| **Phenylarsonic Acid** | LD50 | Rabbit | Intravenous | 16 mg/kg |[11][21] |

Table 2: Toxicity Data for Related Phenylarsonic Compounds

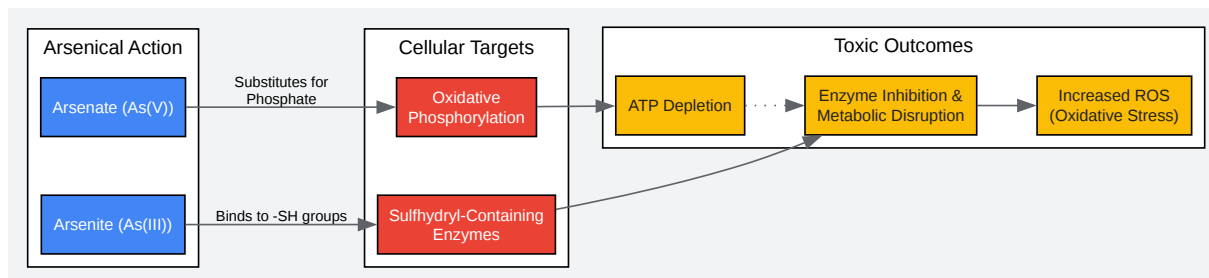
| Compound         | Test | Species  | Route       | Dose /<br>Observation                      | Reference |
|------------------|------|----------|-------------|--|-----------|
| p-Arsanilic Acid | LD50 | Male Rat | Oral        | >1000 mg/kg                                | [16]      |
| Roxarsone        | -    | Chick    | Oral (diet) | >50 mg/kg depressed performance            | [22]      |
| Roxarsone        | -    | Pig      | Oral (diet) | 133 mg/kg caused neurological disturbances | [14]      |

| Arsanilic Acid | - | Pig | Oral (diet) | 250 mg/kg caused poisoning symptoms | |

## Mechanisms of Action and Signaling Pathways

The toxicity of arsenic compounds is multifaceted, involving the disruption of fundamental cellular processes.

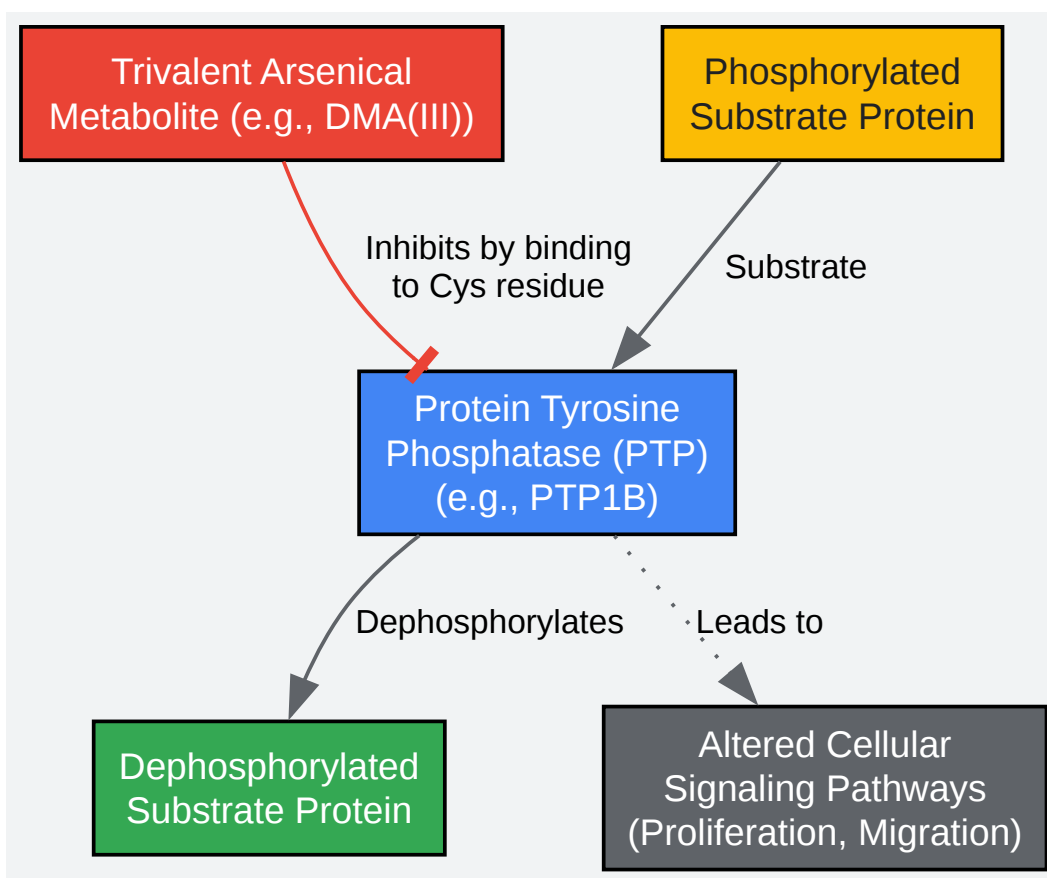
**5.1 General Mechanisms of Arsenic Toxicity** Arsenic compounds, particularly their trivalent forms, exert toxicity by inhibiting sulfhydryl-containing enzymes, which are critical for cellular metabolism.[13] This disruption can lead to the inhibition of ATP production.[13] Pentavalent arsenic (As(V)), being structurally similar to phosphate, can uncouple oxidative phosphorylation by substituting for phosphate in the formation of ATP.[23]



[Click to download full resolution via product page](#)

General mechanism of arsenic toxicity.

**5.2 Interference with Cellular Signaling** Recent studies have revealed that arsenic compounds can significantly alter cellular signal transduction pathways. Trivalent methylated metabolites, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are potent inhibitors of protein tyrosine phosphatases (PTPs).[24] PTPs are crucial for regulating pathways involved in cell proliferation and migration. Inhibition occurs through the direct binding of the arsenical to the active site cysteine residue of the PTP.[24] This inactivation leads to aberrant phosphorylation-dependent signaling.[24] Arsenic exposure has also been shown to activate the Epidermal Growth Factor Receptor (EGFR) pathway and impair the Hippo signaling pathway, which is critical for embryonic development and stem cell maintenance.[25][26]

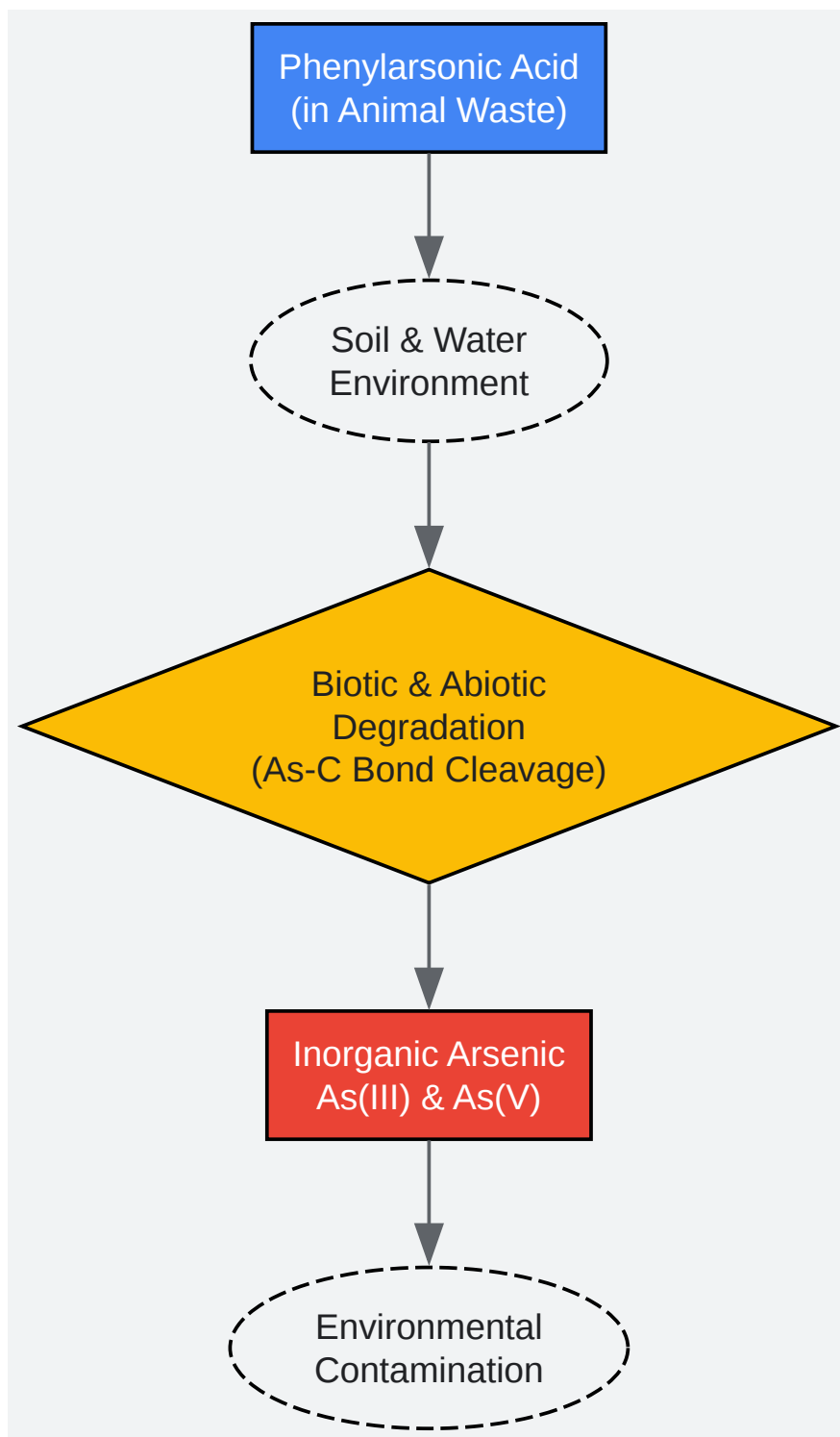


[Click to download full resolution via product page](#)

Inhibition of PTP by trivalent arsenicals.

## Environmental Fate and Degradation

A major concern with phenylarsonic compounds is their environmental persistence and transformation. A significant portion of these compounds, when used as feed additives, is excreted unchanged in animal waste.[5] In the environment, PAA and its derivatives can undergo biotic and abiotic degradation, which cleaves the arsenic-carbon bond.[2] This process releases the more mobile and toxic inorganic arsenic species, As(III) and As(V), into soil and water systems, posing a risk of contamination.[2]



[Click to download full resolution via product page](#)

Environmental degradation of **Phenylarsonic Acid**.

## Experimental Protocols

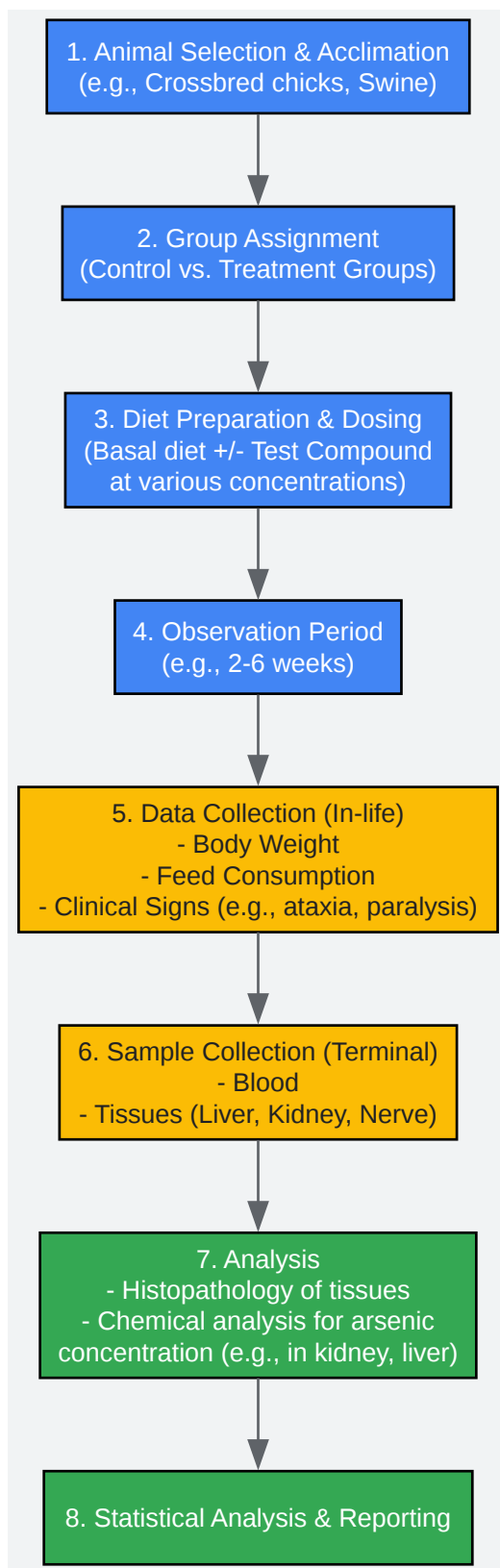
This section outlines methodologies for key experiments relevant to the toxicology of **phenylarsonic acid**.

7.1 Protocol: Synthesis of **Phenylarsonic Acid** This protocol is based on the Bart reaction described in Organic Syntheses.[\[27\]](#)

- Preparation of Sodium Arsenite Solution: In a 12-L flask, dissolve 500 g of anhydrous sodium carbonate in 1 L of boiling water. With stirring, add 250 g of arsenious oxide and 11 g of crystalline copper sulfate. Cool the solution to 15°C.
- Preparation of Benzenediazonium Chloride: To a stirred mixture of 186 g of aniline, 400 cc of concentrated hydrochloric acid, 1 L of water, and sufficient crushed ice to make a 3 L volume, slowly add a solution of 145 g of 95% sodium nitrite in 500 cc of water, maintaining the temperature below 8°C.
- Reaction: Slowly add the diazonium solution to the cold, stirred sodium arsenite solution. The rate of addition should be controlled to keep the temperature between 15-20°C. Stir for an additional 1.5 hours after addition is complete.
- Isolation and Purification: Acidify the mixture with concentrated hydrochloric acid. Filter the crude product and wash with cold water. Recrystallize the product from boiling water with activated charcoal (Norite) to obtain white crystals of **phenylarsonic acid**.

7.2 Protocol: Animal Toxicity Study (General Workflow) This represents a general workflow for an in vivo toxicity study, adapted from descriptions of experiments with roxarsone in chicks and arsanilic acid in swine.[\[14\]](#)[\[22\]](#)[\[28\]](#)





[Click to download full resolution via product page](#)

Workflow for an animal toxicity study.

## Conclusion

**Phenylarsonic acid** and its related compounds present a complex toxicological profile. While historically valuable in agriculture, their use has been curtailed due to significant health and environmental risks. The primary toxicological concerns stem from their ability to disrupt cellular metabolism and signaling pathways and, crucially, their environmental degradation into highly toxic inorganic arsenic. Understanding these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for assessing the risks associated with these compounds and for the development of safer alternatives in both pharmaceutical and agricultural contexts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phenylarsonic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylarsonic acid | 98-05-5 | Benchchem [benchchem.com]
- 3. Organic Arsenical Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Roxarsone - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Buy Nitarstone | 98-72-6 [smolecule.com]
- 7. Phenyl arsonic acid, GR 99% 98-05-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98-05-5 Name: Phenylarsonic acid [xixisys.com]
- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 10. fishersci.dk [fishersci.dk]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Phenylarsonic Acid | C<sub>6</sub>H<sub>7</sub>AsO<sub>3</sub> | CID 7365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Nitarstone | C<sub>6</sub>H<sub>6</sub>AsNO<sub>5</sub> | CID 66826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Roxarsone (3-nitro-4-hydroxyphenylarsonic acid) poisoning in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Arsanilic Acid [drugfuture.com]
- 17. Poisoning of animals by organic arsenic compounds | EVISA's Links Database [speciation.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. Arsanilic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 20. poultrydvm.com [poultrydvm.com]
- 21. labort.in [labort.in]
- 22. Roxarsone toxicity in the chick as influenced by dietary cysteine and copper and by experimental infection with Eimeria acervulina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms underlying the inhibitory effects of arsenic compounds on protein tyrosine phosphatase (PTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Arsenic Activates EGFR Pathway Signaling in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. Clinical, toxicological, and pathological aspects of arsanilic acid poisoning in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile of Phenylarsonic acid and related compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666557#toxicological-profile-of-phenylarsonic-acid-and-related-compounds]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)